molecular formula C28H37NO7 B608104 Ingenol disoxate CAS No. 1383547-60-1

Ingenol disoxate

Cat. No. B608104
M. Wt: 499.6
InChI Key: GLIUZQUNUNICGS-XUBYYPQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ingenol disoxate, also known as LEO43204, is a Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers. Ingenol is a natural product found in the sap of the plant Euphorbia peplus and an inducer of cell death.

Scientific Research Applications

Pharmacokinetics and Safety in Patients with Actinic Keratosis

  • Application: Ingenol disoxate has been evaluated for its systemic exposure and safety under maximum-use conditions in patients with Actinic Keratosis (AK).
  • Findings: Very low systemic exposure was observed when applied to the face, arm, or scalp. This suggests its safety for topical use in AK treatment without significant systemic absorption (Lain et al., 2018).

Dose-Finding for Actinic Keratosis Treatment

  • Application: Ingenol disoxate has been explored for its efficacy and tolerability as a topical field therapy for AK on the full face or chest.
  • Findings: It demonstrated significant reduction in AK count and was well-tolerated, highlighting its potential as a topical therapy for extensive AK areas (Bourcier et al., 2017).

Three-Day Field Treatment Efficacy

  • Application: The safety and efficacy of a three-day field treatment regimen of ingenol disoxate in AK patients.
  • Findings: Showed effective reduction in AK lesion count and was generally well tolerated, suggesting a short and effective treatment protocol (Siegel et al., 2017).

Cosmetic Outcomes and Patient Satisfaction

  • Application: Assessment of cosmetic outcomes and patient satisfaction following ingenol disoxate treatment for AK.
  • Findings: High patient satisfaction and favorable cosmetic outcomes were reported, indicating ingenol disoxate as a patient-friendly AK treatment option (Berman et al., 2017).

Chemical Stability and Enhanced Potency

  • Application: Investigation into ingenol disoxate's chemical stability and potency compared to other ingenol derivatives for non-melanoma skin cancer treatment.
  • Findings: Ingenol disoxate displayed increased stability and higher cytotoxic potency, suggesting its potential in non-melanoma skin cancer treatment due to improved chemical and pharmacological properties (Bertelsen et al., 2016).

Identifying Molecular Targets

  • Application: Identifying molecular targets of ingenol derivatives in human cancer cell lines and primary human keratinocytes.
  • Findings: Ingenol disoxate was found to inhibit the mitochondrial carnitine-acylcarnitine translocase SLC25A20, suggesting a mechanism for mitochondrial dysfunction induction (Parker et al., 2017).

Efficacy and Safety in Field Treatment of AK

  • Application: Evaluating ingenol disoxate's efficacy and safety for AK treatment on larger skin areas.
  • Findings: Demonstrated superior efficacy to vehicle control on clinical endpoints and patient-reported outcomes, but with a note of increased skin malignancies during follow-up, suggesting efficacy with a consideration for monitoring (Berman et al., 2020).

Ingenol Synthesis for Drug Development

  • Application: Developing efficient synthetic routes for ingenol, facilitating the production of ingenol-based drugs.
  • Findings: A 14-step synthesis of ingenol from (+)-3-Carene, offering a viable alternative for sourcing ingenol for pharmaceutical purposes (Jørgensen et al., 2013).

Comparative Cytotoxicity Studies

  • Application: Investigating the cytotoxic effects of ingenol derivatives on a wide range of human cancer cell lines.
  • Findings: Semi-synthetic ingenol compounds showed potent antitumor activity across various cancer cell lines, suggesting their potential as cancer therapies (Silva et al., 2019).

properties

CAS RN

1383547-60-1

Product Name

Ingenol disoxate

Molecular Formula

C28H37NO7

Molecular Weight

499.6

IUPAC Name

(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl 3,5-diethylisoxazole-4-carboxylate

InChI

InChI=1S/C28H37NO7/c1-7-18-20(19(8-2)36-29-18)25(33)35-24-13(3)11-27-14(4)9-17-21(26(17,5)6)16(23(27)32)10-15(12-30)22(31)28(24,27)34/h10-11,14,16-17,21-22,24,30-31,34H,7-9,12H2,1-6H3/t14-,16+,17-,21+,22-,24+,27+,28+/m1/s1

InChI Key

GLIUZQUNUNICGS-XUBYYPQFSA-N

SMILES

[H][C@]1(C[C@H]2C)C(C)([C@@]([C@@](C([C@]23C=C([C@@H]([C@@]43O)OC(C5=C(CC)ON=C5CC)=O)C)=O)(C=C([C@H]4O)CO)[H])1[H])C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ingenol disoxate;  LEO43204;  LEO 43204;  LEO-43204.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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